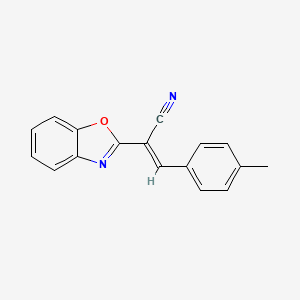

(2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

説明

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile features a benzoxazole heterocycle linked to a 4-methylphenyl group via an α,β-unsaturated nitrile (acrylonitrile) backbone. This structure confers unique electronic and steric properties, making it a candidate for diverse biological applications.

特性

IUPAC Name |

(E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c1-12-6-8-13(9-7-12)10-14(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPODTAZHLXAJIX-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile is a member of the benzoxazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a benzoxazole ring , a methylphenyl group , and a prop-2-enenitrile moiety . The presence of these functional groups contributes to its unique chemical properties and biological interactions.

The biological activity of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways. For instance, benzoxazole derivatives have been shown to modulate histone demethylases, which are crucial in epigenetic regulation and cancer progression .

- Cell Cycle Modulation : Research indicates that certain benzoxazole derivatives can induce cell cycle arrest in cancer cell lines, suggesting potential as anticancer agents .

Biological Activity Data

A summary of key findings regarding the biological activity of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile is presented below:

Case Studies

- JMJD3 Inhibition : A study identified a benzoxazole scaffold as a promising inhibitor for JMJD3, an enzyme linked to cancer progression. The derivative exhibited significant inhibitory activity (IC50 = 1.22 μM) and induced cell cycle arrest in melanoma cells .

- Anticancer Potential : Another investigation into the related benzoxazole compounds revealed their ability to inhibit tumor growth in vitro and in vivo models, highlighting their potential as anticancer therapeutics.

Comparative Analysis with Similar Compounds

The biological activity of (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile can be contrasted with other benzoxazole derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (2E)-2-(1,3-benzoxazol-2-yl)-3-(4-fluorophenyl)prop-2-enenitrile | Contains fluorine for enhanced lipophilicity | Higher metabolic stability |

| (2E)-2-(1,3-benzoxazol-2-yl)-3-(pyridin-3-yl)prop-2-enenitrile | Substituted with pyridine affecting reactivity | Potentially different enzyme interactions |

The presence of different substituents significantly influences the biological properties and mechanisms of action of these compounds.

類似化合物との比較

Research Implications and Challenges

- Specificity vs.

- Structural Optimization : Substituting benzoxazole with benzothiazole or thiazole could enhance binding affinity while mitigating reactivity. For example, fluorinated derivatives (e.g., CCG-63808) improve potency without compromising stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。